molecular formula C13H22Cl2N2 B13487747 3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride

Cat. No.: B13487747
M. Wt: 277.23 g/mol
InChI Key: PYAZZPSHDMFPSN-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound features a cyclopentyl group, a pyridinyl group, and a propan-1-amine moiety, making it a versatile molecule for synthetic and analytical purposes.

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

3-cyclopentyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c14-13(12-6-3-9-15-10-12)8-7-11-4-1-2-5-11;;/h3,6,9-11,13H,1-2,4-5,7-8,14H2;2*1H

InChI Key

PYAZZPSHDMFPSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(C2=CN=CC=C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridinyl Group: The pyridinyl group is often introduced via nucleophilic substitution reactions using pyridine derivatives.

    Formation of the Propan-1-amine Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)propan-1-amine: A related compound with similar structural features.

    Cyclopentylamine: Shares the cyclopentyl group but lacks the pyridinyl moiety.

    Pyridine derivatives: Various pyridine-based compounds with different substituents.

Uniqueness

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its combination of cyclopentyl, pyridinyl, and propan-1-amine groups. This unique structure imparts specific chemical and biological properties, making it valuable for diverse research applications.

Biological Activity

3-Cyclopentyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activities, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H22Cl2N2
  • Molecular Weight : 277.2 g/mol
  • CAS Number : 2694728-31-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds and is often employed in the synthesis of complex organic molecules. The compound can be purified through recrystallization and characterized using techniques such as NMR and mass spectrometry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It may function as an agonist or antagonist at certain receptors, influencing various signaling pathways. For instance, it has been studied for its potential effects on neurotransmitter systems, which could have implications in treating neurological disorders.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may influence serotonin and norepinephrine levels, indicating potential antidepressant effects.
  • Anticancer Properties : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be a candidate for further development in oncology .

Toxicity and Safety Profile

The compound has been noted to exhibit harmful effects if ingested and can cause skin irritation. Safety data indicate that it should be handled with care due to its acute toxicity profile .

Case Studies

  • Neuropharmacological Studies : In vitro assays demonstrated that compounds similar to this compound can modulate neurotransmitter release, potentially offering new avenues for treating mood disorders.
  • Cancer Research : A study investigating the cytotoxicity of related compounds against various cancer cell lines found significant activity against Caco-2 cells, highlighting the need for further exploration into its anticancer potential .

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
3-(pyridin-3-yl)propan-1-amineC13H20N2Moderate activity against certain receptors
3-cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochlorideC12H20Cl2N2Similar receptor interactions but lower potency

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